9-Vinylcarbazole

Beschreibung

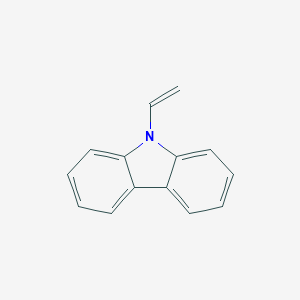

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFHAJHLJHVUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-59-8 | |

| Record name | Poly(N-vinylcarbazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022155 | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-13-5 | |

| Record name | N-Vinylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Vinylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Studies of 9 Vinylcarbazole

Monomer Synthesis and Purification Techniques

The synthesis of 9-Vinylcarbazole (NVC) monomer is achievable through several chemical pathways. These methods range from traditional industrial processes to more advanced, catalytically driven reactions designed for specificity and efficiency.

Carbazole (B46965) Reaction with Acetylene (B1199291)

The most established method for synthesizing this compound is through the vinylation of carbazole with acetylene. nih.govwikipedia.org This reaction is typically performed in the presence of a strong base which acts as a catalyst.

The process generally involves two main stages:

Formation of the Carbazole Salt: Carbazole is first treated with a strong base, such as potassium hydroxide (B78521) (KOH), to deprotonate the nitrogen atom, forming a carbazole potassium salt. polymersource.ca This step is crucial as it increases the nucleophilicity of the nitrogen, making it reactive towards acetylene. This salt formation is often carried out in a high-boiling point polar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). polymersource.canih.govnih.gov

Vinylation: Acetylene gas is then introduced into the reaction mixture at elevated temperatures. nih.gov The carbazole salt reacts with acetylene to yield this compound.

Different reaction conditions have been reported, influencing the final product yield. For instance, using potassium hydroxide in N-methylpyrrolidone at 160°C under normal pressure for 2.5 hours can result in yields as high as 98.6%. Another method involves dissolving carbazole in DMSO with KOH at 160-170°C and bubbling acetylene through the solution until the starting material is consumed, achieving yields of around 80%.

| Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) |

| KOH | N-methylpyrrolidone | 160 | Normal | 2.5 | 98.6 |

| KOH | Dimethyl sulfoxide (DMSO) | 160-170 | Atmospheric | - | 80 |

Purification Techniques: Following the synthesis, the crude this compound monomer requires purification to remove unreacted starting materials and byproducts. Common laboratory and industrial purification methods include:

Crystallization: Repeated crystallization from a suitable solvent, such as methanol, is a standard technique. This is typically performed in amber glassware to prevent light-induced polymerization. chemicalbook.com

Sublimation: Vacuum sublimation is another effective method for obtaining high-purity this compound, as it readily sublimes. chemicalbook.com

Advanced Catalytic Routes for Stereoselective Synthesis

Modern synthetic efforts have focused on developing more efficient and selective catalytic systems, moving away from harsh reaction conditions. One significant advancement is the use of metal-free catalytic systems, such as Frustrated Lewis Pairs (FLPs).

A notable example is the use of Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a Lewis acid catalyst in conjunction with the carbazole itself acting as a Lewis base. The mechanism is believed to involve the activation of an alkyne by the FLP, followed by the addition of the carbazole. This is followed by a proton migration step, which results in the formation of the vinylcarbazole product and the regeneration of the borane (B79455) catalyst. This approach offers an efficient pathway for the carbazolation of alkynes.

Synthesis of Substituted this compound Derivatives

The synthesis of this compound derivatives, with various substituents on the carbazole ring, is crucial for tuning the electronic and physical properties of the resulting polymers. The aforementioned Frustrated Lewis Pair (FLP) catalytic method has proven effective for this purpose. Researchers have successfully prepared numerous different N-vinylcarbazole derivatives with good to excellent yields using this innovative approach.

Another route for creating derivatives involves a two-step process. First, carbazole is reacted to form an intermediate, such as N-2-chloroethylcarbazole. This intermediate can then be more easily converted into a variety of N-vinylcarbazole derivatives. This method is advantageous as it allows for the purification of the intermediate, which can be beneficial when starting with less pure carbochemical-grade carbazole.

Polymerization Mechanisms of this compound

This compound is a monomer known for its ability to polymerize, forming Poly(this compound) (PVK), a polymer with significant photoconductive and thermal properties. wikipedia.org

Free Radical Polymerization of this compound

Poly(this compound) is commonly produced through the free radical polymerization of the this compound monomer. polymersource.cawikipedia.orgsolubilityofthings.com This chain-growth polymerization process involves the successive addition of monomer units to a growing polymer chain initiated by a free radical. The vinyl group of the monomer is the site of the polymerization reaction.

The polymerization can be carried out in bulk, solution, or suspension. For example, bulk polymerization can be achieved by heating the powdered monomer in the presence of a suitable initiator. google.com The resulting polymer, PVK, is soluble in various organic solvents like chloroform (B151607), toluene, and THF, but it precipitates in alcohols and water. polymersource.ca

The initiation of free radical polymerization requires a source of free radicals. This is typically achieved by the thermal decomposition of an initiator compound.

Azobisisobutyronitrile (AIBN): AIBN is a widely used radical initiator for the polymerization of this compound. nih.govwikipedia.org Upon heating, AIBN decomposes, eliminating nitrogen gas and generating two 2-cyanopropyl radicals, which then initiate the polymerization chain reaction. nih.gov It is effective for bulk polymerization processes. google.com

Benzoyl Peroxide: Benzoyl peroxide is another common free-radical initiator used in vinyl polymerizations. nih.govfishersci.ca It functions by the homolytic cleavage of its weak oxygen-oxygen peroxide bond upon heating, which produces two benzoyloxy radicals. These radicals can then initiate the polymerization of the vinyl monomer.

Kinetic Studies and Reaction Orders

The polymerization of this compound (NVC) has been the subject of various kinetic investigations to understand the reaction mechanisms and optimize polymerization conditions. Studies have shown that the polymerization kinetics can be influenced by several factors, including the type of initiator, solvent, and temperature.

In cationic polymerization initiated by tritylium (B1200429) salts like Ph3C+Al(C2H5)2Cl2– in a chloroform solution, the process exhibits characteristics of "quasi-alive" polymerization. researchgate.net The kinetic behavior of this system suggests that the active particles are likely solvate-separated ion pairs. researchgate.net A stopped-flow method with IR detection has been employed to study the rapid kinetics of such reactions. researchgate.net

Kinetic investigations of the stereoselective cationic polymerization of NVC using a Me-HCz-OMe initiator and a chiral scandium-bis(oxazoline) Lewis acid catalyst have revealed pseudo-first-order kinetics. nih.gov At 23 °C, an observed rate constant (kobs) of 63.0 × 10−3 s−1 was determined, which is in line with other cationic polymerizations. nih.gov Temperature-dependent kinetic studies have indicated a shift in the reaction mechanism between -20 and 23 °C. nih.gov

For the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of NVC, a linear first-order kinetic plot is often indicative of a controlled polymerization process. In the RAFT polymerization of N-ethyl-3-vinylcarbazole (E3VC), a derivative of NVC, a linear relationship between the molecular weight and the monomer/CTA (Chain Transfer Agent) molar ratio confirmed good control over the polymerization. acs.org Similarly, in the microwave-assisted RAFT polymerization of NVC using a trifunctional dithiocarbamate (B8719985) CTA, a first-order kinetic plot was observed. mdpi.com

The table below summarizes key kinetic data from different polymerization studies of this compound and its derivatives.

| Polymerization Type | Initiator/Catalyst System | Solvent | Temperature (°C) | Observed Rate (kobs) | Reaction Order | Reference |

| Cationic | Ph3C+Al(C2H5)2Cl2– | CHCl3 | 20 | - | "Quasi-alive" | researchgate.net |

| Cationic | Me-HCz-OMe / (S,R)-Sc-BOX | - | 23 | 63.0 × 10−3 s−1 | Pseudo-first-order | nih.gov |

| RAFT | AIBN / 1,3,5-benzyl tri(diethyldithiocarbamate) | 1,4-dioxane | 70 | - | First-order | mdpi.com |

| RAFT | AIBN / Benzyl 1-pyrrolecarbodithioate | - | - | - | First-order | acs.org |

Influence of Reaction Conditions (Temperature, Solvents, Stirring)

The synthesis and polymerization of this compound are significantly influenced by reaction conditions such as temperature, solvent, and stirring. These parameters can affect the reaction rate, polymer structure, and molecular weight.

Temperature: Temperature plays a crucial role in the polymerization of NVC. In the chemical polymerization of carbazole, the structure and properties of the resulting polymer are strongly dependent on the reaction temperature. mdpi.com For instance, in the synthesis of poly(this compound)/silver nanocomposites, the structure of the silver nanotubes formed was highly dependent on the experimental temperature. mdpi.com Temperature-dependent kinetic studies of the stereoselective cationic polymerization of NVC have revealed a change in the reaction mechanism between -20 °C and 23 °C. nih.gov In micro-emulsion polymerization, reaction rates have been observed to increase with temperature. nih.gov

Stirring: The stirring rate can impact the homogeneity of the reaction mixture and, in certain polymerization techniques, the morphology of the resulting polymer. In interfacial polymerization, agitation (mechanical or thermal) can lead to the formation of monomer micelles, which act as templates for polymerization. The size of these micelles is dependent on the stirring rate. mdpi.com For nanoparticle synthesis via nanoprecipitation, higher stirring rates have been shown to produce smaller nanoparticles. nih.gov For example, increasing the stirring speed from 300 to 1200 rpm was found to reduce particle diameter from 800 to 300 nm. nih.gov

The following table outlines the influence of these reaction conditions on the polymerization of this compound.

| Reaction Condition | Effect | Examples | Reference |

| Temperature | Affects reaction rate, polymer structure, and reaction mechanism. | Change in mechanism for cationic polymerization of NVC between -20°C and 23°C. nih.gov Increased reaction rates in micro-emulsion polymerization with higher temperatures. nih.gov | nih.govmdpi.comnih.gov |

| Solvents | Influences solubility, stability of active species, and reaction kinetics. | Polar solvents in cationic polymerization favor free ions. researchgate.net High diffusion coefficient solvents in nanoprecipitation lead to smaller particles. nih.gov | researchgate.netmdpi.comnih.gov |

| Stirring | Affects reaction homogeneity and polymer morphology. | In interfacial polymerization, controls micelle size. mdpi.com In nanoprecipitation, higher rates lead to smaller nanoparticles. nih.gov | mdpi.comnih.gov |

Cationic Polymerization of this compound

Cationic polymerization is a well-established method for the polymerization of this compound (NVC), a monomer known for its high reactivity in such systems. This process is typically initiated by Lewis or Brønsted acids.

Lewis acids are commonly employed as co-initiators or catalysts in the cationic polymerization of NVC. They play a crucial role in initiating the polymerization and can also influence the stereochemistry of the resulting polymer chain.

The use of chiral Lewis acids has enabled the synthesis of stereoregular, specifically isotactic, poly(N-vinylcarbazole) (PVK). For instance, chiral bis(oxazoline)-scandium Lewis acids have been used to polymerize NVC into highly isotactic polymers with meso triad (B1167595) (mm) content up to 94%. researchgate.net This stereocontrol is achieved through an asymmetric ion-pairing catalysis strategy, where the chiral counterion derived from the Lewis acid directs the stereochemistry of the monomer addition. nih.govchemrxiv.org

Another successful system for stereospecific living cationic polymerization of NVC involves a combination of a Brønsted acid (CF3SO3H), a salt (nBu4NCl), and a Lewis acid (ZnCl2). acs.orgresearchgate.net This system generates a ZnCl42- counteranion that contributes to the stereoregulation, leading to highly isotactic PVK (mm = 94%) with controlled molecular weights and narrow molecular weight distributions. acs.orgresearchgate.net The stereospecificity is highly dependent on the choice of the Lewis acid and the amount of added salt. acs.org

The table below presents examples of Lewis acid catalyst systems used for the stereocontrolled cationic polymerization of NVC.

| Lewis Acid Catalyst System | Resulting Polymer | Stereoregularity (mm) | Reference |

| Chiral bis(oxazoline)-scandium | Isotactic PVK | up to 94% | researchgate.net |

| CF3SO3H / nBu4NCl / ZnCl2 | Isotactic PVK | 94% | acs.orgresearchgate.net |

| TADDOL / TiCl4 | Isotactic Poly(vinyl ether)s | up to 94% | researchgate.net |

The polymerization of this compound can also be initiated through the formation of charge-transfer (CT) complexes. In these systems, an electron-donating monomer like NVC interacts with an electron-accepting molecule to form a CT complex. This complex can then be activated, often by photoirradiation, to initiate polymerization.

The interaction between poly(this compound) (PVK) and electron acceptors like the 3,5-dinitrobenzamido (DBA) group or the 3-nitrobenzamido (NBA) group has been studied, confirming the formation of CT complexes. acs.org The complexation equilibrium constant was found to be larger for the stronger electron acceptor (DBA). acs.org

In some cases, the CT complex itself can participate in the polymerization reaction. For instance, the polymerization of NVC in the presence of an organic electron acceptor can proceed through different mechanisms, including both radical and cationic pathways, depending on the reaction conditions and the nature of the donor-acceptor pair. colab.ws The formation of a 1:1 charge-transfer complex between PVK and 2,4,7-trinitro-9-fluorenone (TNF) has been identified, and this complex is a well-known organic photoconducting material. rroij.com

The polymerization can be initiated either thermally or photochemically. tandfonline.com The photosensitized reaction of NVC in the presence of an electron acceptor can lead to a multiplicity of reaction courses. colab.ws

The table below summarizes the characteristics of charge-transfer complexes involving this compound.

| Electron Acceptor | Method of Study | Key Findings | Reference |

| 3,5-Dinitrobenzamido (DBA) group | UV-vis spectroscopy, Single molecule force spectroscopy | Larger equilibrium constant compared to NBA, indicating stronger interaction. | acs.org |

| 3-Nitrobenzamido (NBA) group | UV-vis spectroscopy, Single molecule force spectroscopy | Lower equilibrium constant compared to DBA. | acs.org |

| 2,4,7-trinitro-9-fluorenone (TNF) | Spectrophotometry | Formation of a 1:1 (A:D) complex. | rroij.com |

| Organic Electron Acceptors (general) | Kinetic studies, GPC analysis | Can lead to both radical and cationic polymerization mechanisms. | colab.ws |

The cationic polymerization of this compound is sensitive to the presence of co-catalysts and inhibitors, which can significantly affect the polymerization rate and the properties of the resulting polymer.

Co-catalysts: In many cationic polymerization systems, a co-catalyst is required to activate the initiator or catalyst. For example, in Ziegler-Natta catalysis, an aluminum-alkyl compound acts as a co-catalyst. nih.gov The development of single-site catalysts, like metallocenes, in conjunction with co-catalysts such as methylaluminoxane (B55162) (MAO), has allowed for greater control over polymer architecture. nih.gov In the context of NVC polymerization, systems comprising a Lewis acid as a co-initiator and a cation or proton generating species as the initiator are well-known. researchgate.net Additives like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or NVC itself can act as co-initiators in photoredox catalytic cycles for free-radical-promoted cationic polymerizations. beilstein-journals.org

Inhibitors: Certain substances can act as inhibitors in cationic polymerization, slowing down or completely stopping the reaction. These inhibitors often work by reacting with the active cationic species, terminating the growing polymer chain. For instance, in industrial polymerization processes using Ziegler-Natta catalysts, impurities like carbon monoxide, carbon dioxide, and oxygen can act as potent inhibitors. mdpi.com These compounds, often referred to as poisons, can deactivate the catalyst, leading to reduced productivity and altered polymer properties. mdpi.com Carbon monoxide has been shown to have the most significant inhibitory effect, followed by carbon dioxide and then oxygen. mdpi.com

The table below provides an overview of the roles of co-catalysts and inhibitors in the polymerization of this compound and related systems.

| Role | Substance | Mechanism of Action | System | Reference |

| Co-catalyst | Aluminum-alkyls | Activates the transition metal catalyst. | Ziegler-Natta Polymerization | nih.gov |

| Co-catalyst | Methylaluminoxane (MAO) | Activates metallocene catalysts. | Metallocene-catalyzed Polymerization | nih.gov |

| Co-catalyst | N-vinylcarbazole (NVC) | Acts as a reducing agent in a photoredox cycle. | Photoredox Catalysis | beilstein-journals.org |

| Inhibitor | Carbon Monoxide (CO) | Deactivates the catalyst by strong adsorption to the active site. | Ziegler-Natta Polymerization | mdpi.com |

| Inhibitor | Carbon Dioxide (CO2) | Deactivates the catalyst. | Ziegler-Natta Polymerization | mdpi.com |

| Inhibitor | Oxygen (O2) | Has a less pronounced inhibitory effect compared to CO and CO2. | Ziegler-Natta Polymerization | mdpi.com |

Charge-Transfer Complex Mechanisms

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights, low polydispersities, and complex architectures. This technique has been successfully applied to the polymerization of this compound (NVC), a monomer that can be challenging to control with conventional free radical methods. mdpi.comresearchgate.net

The success of RAFT polymerization of NVC is highly dependent on the choice of the RAFT agent, also known as a chain transfer agent (CTA). Trithiocarbonates have been identified as particularly effective CTAs for NVC, yielding polymers with narrow molecular weight distributions (Đ < 1.1) and high end-group fidelity. researchgate.net This indicates that NVC exhibits reactivity intermediate between more activated monomers (like acrylates and styrene) and less activated monomers (like vinyl acetate). researchgate.net Xanthates and N-aryldithiocarbamates also provide reasonable control (Đ < 1.3), whereas dithiobenzoates tend to cause significant retardation. researchgate.net

RAFT polymerization has been used to synthesize various architectures of poly(N-vinylcarbazole) (PVK), including star polymers. mdpi.comacs.org For example, four-arm PVK stars have been synthesized using tetrafunctional xanthate CTAs. acs.org Microwave-assisted RAFT polymerization has also been employed to create star-shaped PVK using a trifunctional dithiocarbamate CTA. mdpi.com

Furthermore, RAFT polymerization enables the synthesis of well-defined block copolymers containing PVK segments. For instance, amphiphilic star block copolymers of PVK and poly(acrylic acid) have been prepared. acs.org The synthesis of block copolymers of NVC with other monomers, such as n-butyl acrylate, has also been demonstrated using trithiocarbonate (B1256668) CTAs. researchgate.net Photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has also been successfully used for the polymerization of NVC under visible light irradiation. acs.org

The table below summarizes different RAFT systems used for the polymerization of this compound.

| RAFT Agent (CTA) Type | Architecture | Key Findings | Reference |

| Trithiocarbonates | Linear, Block Copolymers | Best control (Đ < 1.1), high end-group fidelity. | researchgate.net |

| Xanthates | Star Polymers | Synthesis of four-arm star polymers. | acs.org |

| Dithiocarbamates | Star Polymers | Microwave-assisted synthesis of star polymers. | mdpi.com |

| Dithiobenzoates | Linear | Marked retardation of polymerization. | researchgate.net |

| N-aryldithiocarbamates | Linear | Adequate control (Đ < 1.3). | researchgate.net |

| - | Linear | PET-RAFT under visible light. | acs.org |

Electropolymerization of Carbazole and its Derivatives

The electropolymerization of this compound (NVC) is a method to produce poly(this compound) (PVK), a polymer with notable photoconductive properties. ossila.comwikipedia.org This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film on the electrode surface. The mechanism of this electropolymerization differs from that of other conducting polymers like polypyrroles and polythiophenes, as it necessitates the formation of intermediates in a higher oxidation state. acs.org

The process begins with the oxidation of carbazole monomers, which results in the formation of cation radicals through a one-electron process. frontiersin.org When the nitrogen atom of the carbazole ring is unsubstituted, the polymerization proceeds via the formation of dimers, with the minor product being 9,9′-bicarbazyl. Subsequently, the oligomers are oxidized at a lower potential than the monomers, leading to electropolymerization. frontiersin.org However, if the nitrogen atom is blocked by a substituent, as is the case with NVC, the oxidation primarily yields dimers and not polymers. frontiersin.org

The properties of the resulting polymer films, including their chemical structure, morphology, conductivity, and optical characteristics, can be influenced by modifying the acidity of the electrolyte solution. frontiersin.org For instance, poly(N-vinylcarbazole) films have been synthesized through the electrochemical oxidation of NVC in acetonitrile. frontiersin.org The solvent choice is crucial; "poor" solvents are often selected to encourage the deposition of the oligomerized species onto the electrode to form a film. acs.org In contrast, using a "good" solvent can lead to the newly formed polymer diffusing back into the solution, thus preventing film formation. acs.org

The electrochemical behavior of NVC electropolymerization can be less predictable compared to other conducting polymers, with cyclic voltammetry (CV) wave amplitudes showing relative independence from the number of cycles. acs.org Nevertheless, repeated CV cycling does result in the progressive deposition of the polymer film. acs.org

Solid-State Polymerization (e.g., Gamma-Irradiation Induced)

This compound can undergo solid-state polymerization when exposed to gamma (γ) irradiation. wikipedia.orgbme.hu This method involves the direct polymerization of the crystalline monomer without the need for a solvent. The process is initiated by the energy from the gamma rays, which causes the vinyl groups of the NVC monomers to react and form a polymer matrix. google.com

Research has shown that the molecular weight of the polyacrylamide produced at low conversion rates remained constant over a wide range of radiation intensities and temperatures (20 to 65°C). osti.gov However, the polymerization rate was found to be linearly dependent on the radiation field intensity. osti.gov In the case of vinyl stearate (B1226849) polymerization, a discontinuity in the temperature dependences of both the rate and molecular weight is observed at the monomer's melting point. osti.gov

Solid-state polymerization of NVC can also be initiated by a peroxide initiator. In this method, the solid monomer is mixed with the initiator and heated to the monomer's melting point (65°C). google.com The heat causes the initiator to trigger the reaction between the vinyl groups, leading to the formation of the polymer matrix. google.com

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to modify the properties of poly(this compound) (PVK) and create materials with tailored characteristics for specific applications.

Block Copolymer Synthesis (e.g., PVI-b-PVK)

Block copolymers of this compound (NVC) and isobutyl vinyl ether (IBVE), denoted as PVI-b-PVK, have been synthesized through sequential monomer addition. researchgate.netresearchgate.net The synthesis is initiated with the NVC segment using 1-iodo-1-(2-methylpropyloxy)ethane. researchgate.netresearchgate.net The subsequent block copolymerization of IBVE requires the presence of an activator, such as tetrabutylammonium (B224687) perchlorate (B79767) ((n-Bu)4NClO4). researchgate.netresearchgate.net This living polymerization technique allows for control over the molar mass and composition of the resulting block copolymer. researchgate.net

| Monomer 1 | Monomer 2 | Initiator | Activator | Polymerization Method |

| This compound (NVC) | Isobutyl vinyl ether (IBVE) | 1-iodo-1-(2-methylpropyloxy)ethane | (n-Bu)4NClO4 | Sequential Monomer Addition |

Table 1: Synthesis of PVI-b-PVK Block Copolymers

Copolymerization with Other Vinyl Monomers (e.g., Styrene (B11656), Isoprene, EDOT)

This compound can be copolymerized with a variety of other vinyl monomers to enhance its properties.

Styrene: Copolymerization of NVC with styrene results in a material with improved heat resistance and optical transparency. chemprob.org The properties of the copolymer are dependent on the molar ratio of the monomers in the initial mixture. chemprob.org Increasing the molar percentage of NVC in the feed leads to a higher incorporation of carbazole units in the final copolymer. chemprob.org These copolymers are typically soluble in solvents like benzene, chloroform, and carbon tetrachloride. chemprob.org The combination of PVK's properties with styrene can produce copolymers that are resistant to steam. wikipedia.org

Isoprene: The inherent brittleness of PVK can be mitigated by copolymerizing it with a small quantity of isoprene. wikipedia.org

EDOT (3,4-ethylenedioxythiophene): An electrochromic conductive thin film copolymer can be synthesized from NVC and EDOT. ingentaconnect.com This P(VC-co-EDOT) copolymer exhibits distinct electrochromic properties, with a color change from purple in the oxidized state to blue in the reduced state. ingentaconnect.com These materials have potential applications in smart windows and flexible electronic displays.

| Comonomer | Resulting Copolymer Property | Potential Application |

| Styrene | Improved heat resistance and optical transparency | Optoelectronic devices chemprob.org |

| Isoprene | Reduced brittleness | General purpose thermoplastic wikipedia.org |

| EDOT | Electrochromic and conductive | Smart windows, flexible displays ingentaconnect.com |

Table 2: Copolymerization of this compound with Various Vinyl Monomers

Copolymerization with Electron Acceptors

The copolymerization of NVC, an electron-donating monomer, with various electron-accepting monomers leads to the formation of charge-transfer complexes. acs.orgacs.org This type of copolymerization can proceed via a radical mechanism. acs.org The interaction between the electron-donating carbazole group and the electron-accepting monomer can influence the polymerization process and the properties of the resulting polymer. For example, the complex of PVK with potassium iodide (KI) was prepared to generate both charge carriers and mobility, which are substantially increased compared to the pure PVK polymer. bme.hu The electrical conductivity of the PVK-KI complex was observed to increase with temperature up to 55°C. bme.hu

Advanced Characterization and Spectroscopic Analysis of Poly 9 Vinylcarbazole and Its Composites

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability and phase transitions of Poly(9-vinylcarbazole) (PVK) and its composites.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing insights into its thermal stability and decomposition behavior.

For pure PVK, TGA curves typically show that the polymer is thermally stable up to high temperatures, with degradation temperatures reported to be above 460°C. researchgate.net The degradation of PVK can occur in multiple stages. An initial weight loss at lower temperatures (e.g., up to 150°C) is often attributed to the loss of moisture. researchgate.net The main degradation of the polymer chain then follows at higher temperatures. researchgate.net

In PVK composites, the thermal stability can be altered. For instance, the incorporation of graphene into a PVK matrix has been shown to improve thermal stability. nih.gov A PVK/graphene (0.5 wt%) nanocomposite exhibited a 76°C improvement in thermal stability compared to neat PVK when considering 20 wt% weight loss. nih.gov Similarly, adding acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PCBM) to a PVK-based copolymer enhanced its thermal stability. mdpi.com Conversely, composites of PVK and polystyrene (PS) show thermal stabilities that are intermediate between the two homopolymers in the 350-450°C range. researchgate.net

TGA is also used to determine the composition of composites, for example, by calculating the molal concentration of quantum dots (QDs) in PVK/QD nanocomposites. researchgate.net

Interactive Data Table: TGA Decomposition Data for PVK and its Composites

| Material | Onset of Major Decomposition (°C) | Key Findings | Reference |

| Pure PVK | > 460 | High thermal stability. | researchgate.net |

| PVK/Graphene (0.5 wt%) | Improved by ~76°C vs. pure PVK | Graphene enhances thermal stability. | nih.gov |

| PVK-MEH-PPV/PCBM | ~280 (second step) | Addition of PCBM improves thermal stability over the copolymer alone. | mdpi.com |

| PVK/Polystyrene | 350 - 450 | Stability is between that of the individual polymers. | researchgate.net |

| PVK/SLGO | ~458 (for PVK component) | Indicates successful composite formation. | nih.gov |

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. mt.com

The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state to a viscous or rubbery state. uc.edu For PVK, a high glass transition temperature is a characteristic feature, with values reported around 225-238°C. researchgate.netsciensage.info This high Tg is due to the bulky carbazole (B46965) side groups which restrict the mobility of the polymer chains. researchgate.net

In composites and blends, the Tg of PVK can be influenced by the other components. For instance, in blends of PVK and polystyrene (PS), the incorporation of PVK into the PS matrix leads to an increase in the Tg of the PS component, suggesting good interfacial compatibility and restricted polymer chain motion. researchgate.net Similarly, in PVK/multi-walled carbon nanotube (MWNT) composites, the Tg and Tm were observed to increase as the fraction of MWNTs increased. nih.gov

DSC analysis has been crucial in comparing PVK-based materials with other polymers. For example, careful DSC analyses helped to rationalize the longer shelf lifetime of poly-N-vinylindole-based blends compared to PVK-based blends by examining their phase behavior. nih.gov

Interactive Data Table: Glass Transition Temperatures (Tg) for PVK and its Composites

| Material | Glass Transition Temperature (Tg) (°C) | Key Findings | Reference |

| Pure PVK | ~225 - 238 | High Tg due to bulky side groups. | researchgate.netsciensage.info |

| PVK/Polystyrene Blends | Tg of PS component increases with PVK content. | Good interfacial compatibility. | researchgate.net |

| PVK/MWNT Composites | Increases with MWNT content. | MWNTs restrict polymer chain mobility. | nih.gov |

| PVK-based Semi-IPN | 449 | High Tg indicates a crystalline nature and restricted chain mobility. | sciensage.info |

Thermogravimetric Analysis (TGA)

Morphological and Structural Characterization

The morphology and structure of Poly(this compound) (PVK) and its composites at the micro- and nanoscale are critical to their performance in various applications. Electron microscopy techniques are indispensable for visualizing these features.

Scanning Electron Microscopy (SEM) provides information about the surface topography and morphology of materials.

In PVK composites, SEM is widely used to observe the dispersion and interaction of fillers within the polymer matrix. For instance, in PVK/graphene nanocomposites, SEM images have shown that graphene platelets are dispersed within a matrix of spherical PVK. nih.gov For composites of PVK and single-layered graphene oxide (SLGO), SEM revealed that the composite maintained a single-layered flake structure but with increased surface roughness due to the attachment of amorphous PVK onto the SLGO surface. nih.gov

SEM has also been used to study the morphology of PVK composites with inorganic nanoparticles. In CdS/PVK nanocomposites, SEM images showed that small, spherical CdS nanoparticles aggregate into larger clusters, with the cluster size increasing as the CdS concentration increases. Similarly, for ZnSe/PVK nanocomposites, SEM indicated spherical particles with sizes in the range of 72 to 88 nm. rroij.com

The morphology of electrochemically prepared PVK films can also be examined. The addition of TiO₂ nanoparticles to PVK films was shown by SEM to significantly modify the film's morphology and roughness. researchgate.net

Interactive Data Table: SEM Observations of PVK and its Composites

| Composite System | Observed Morphology | Key Findings from SEM | Reference |

| PVK/Graphene | Graphene platelets in a spherical PVK matrix. | Confirms dispersion of graphene within the polymer. | nih.gov |

| PVK/SLGO | Flake-like structure with increased surface roughness. | Successful attachment of PVK onto SLGO surface. | nih.gov |

| PVK/CdS | Spherical CdS nanoparticles forming clusters. | Cluster size increases with CdS concentration. | |

| PVK/TiO₂ | Modified film morphology and roughness. | TiO₂ incorporation affects the surface structure. | researchgate.net |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure, size, and dispersion of nanoparticles within a polymer matrix.

TEM analysis has been instrumental in characterizing PVK nanocomposites. In PVK/graphene systems, TEM images have confirmed the dispersion of graphene platelets in the polymer matrix. nih.gov For PVK composites containing phosphomolybdic acid (PMA), TEM revealed PMA clusters with sizes ranging from 25 to 50 nm. rsc.org

The size and distribution of semiconductor nanocrystals (or quantum dots) in PVK are frequently studied using TEM. For CdS nanocrystals grown in-situ within a PVK matrix, TEM confirmed the formation of monodispersive nanoparticles with diameters of about 3 to 5 nm. aip.org In other studies, the average size of CdS nanoparticles in PVK was determined to be between 3 and 20 nm, depending on the synthesis conditions. instras.com High-resolution TEM (HRTEM) can even reveal the lattice fringes of the nanocrystals, confirming their crystalline nature. aip.org

TEM studies on PVK composites with single-walled carbon nanotubes (SWCNTs) showed that the outer surfaces of the SWCNTs were coated by the PVK, leading to the separation of individual nanotubes from their bundles. ingentaconnect.com

Interactive Data Table: TEM Findings for PVK Nanocomposites

| Nanocomposite | Nanoparticle Size | Key Findings from TEM | Reference |

| PVK/Graphene | - | Graphene platelets dispersed in the polymer matrix. | nih.gov |

| PVK/PMA | 25 - 50 nm | Visualization of PMA cluster size. | rsc.org |

| PVK/CdS | 3 - 5 nm | Formation of monodispersive CdS nanoparticles. | aip.org |

| PVK/CdS | 3 - 20 nm | Particle size depends on the molar ratio of components. | instras.com |

| PVK/SWCNT | - | Coating of SWCNTs by PVK, separation of bundles. | ingentaconnect.com |

Atomic Force Microscopy (AFM) for Nanostructures

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to investigate the surface morphology and nanostructure of materials. acs.orgphywe.com In the study of Poly(this compound) (PVK) and its composites, AFM provides valuable insights into film uniformity, surface roughness, and the dispersion of dopants or fillers within the polymer matrix.

For instance, in PVK/multiwalled carbon nanotube (MWNT) composite films, AFM has been employed to reveal the surface morphology after electrodeposition and cross-linking. nih.gov Similarly, when a pentacene (B32325) precursor is blended with PVK to create a composite for organic field-effect transistors (OFETs), AFM is utilized to investigate the film's morphology. researchgate.net

Thermal treatments can induce changes in the surface morphology of PVK films. scirp.org AFM studies on thermally treated PVK films on Si-wafer substrates have shown that the tacticity of the polymer influences the resulting nanostructures. scirp.org Radically polymerized PVK, upon thermal treatment, can form small aggregates on the film surface. scirp.org

Furthermore, AFM can be used to map the elastic properties of materials at the nanoscale. acs.org By recording force curves, it is possible to gain quantitative information about the Young's modulus of different regions on a sample's surface. acs.org This capability is particularly useful for understanding the mechanical properties of PVK composites at a local level.

X-ray Diffraction (XRD) for Amorphous/Crystalline Structure

X-ray Diffraction (XRD) is a powerful analytical technique for characterizing the structural properties of polymers, including their degree of crystallinity. numberanalytics.com The XRD pattern of a material provides information about the arrangement of atoms and molecules. For PVK, XRD analysis typically shows a broad peak in the 2θ region between 15° and 25°, which is characteristic of its amorphous structure. rsc.org This indicates a lack of long-range ordered crystalline domains within the polymer.

The introduction of dopants or fillers into the PVK matrix can influence its structural properties. For example, in composites of PVK with sodium perchlorate (B79767) and lithium perchlorate, XRD patterns show a shift in the main peak from 2θ = 20° in pure PVA to 2θ = 24° in the composite, suggesting a decrease in the degree of crystallinity and the formation of a complex between the polymer and the salts. ripublication.com

Similarly, in PVK/graphene nanocomposites, XRD is used to confirm the formation of the composite and to study the dispersion of graphene platelets within the PVK matrix. researchgate.net The analysis of peak positions and intensities in the XRD pattern can reveal changes in the crystal structure and the presence of different phases within polymer blends and composites. numberanalytics.com

Electrical and Electronic Characterization

Conductivity Measurements

Poly(this compound) is known as a photoconductive polymer, meaning its electrical conductivity is dependent on illumination. thermofisher.inwikipedia.org The electrical properties of PVK can be further tailored by creating composites with other materials.

The conductivity of PVK composites is influenced by the type and concentration of the filler material. For instance, in CdS/PVK nanocomposites, the conductivity increases with a higher concentration of CdS. namibian-studies.com This is attributed to the formation of a conductive phase by the dispersed CdS within the polymer matrix, allowing for charge carrier hopping. namibian-studies.com Similarly, doping PVK-based photoconductive polymers with lithium niobate (LiNbO₃) nanoparticles has been shown to remarkably increase the photoconductivity of the composite. aps.org

In composites of PVK with multiwalled carbon nanotubes (MWNTs), four-point probe measurements have demonstrated a significant increase in electrical conductivity as the percentage of MWNTs is increased. nih.gov For example, the conductivity was measured to be 5.53 × 10⁻⁴ S cm⁻¹ for 3% MWNTs, which increased to 1.79 S cm⁻¹ for 7% MWNTs. nih.gov

The temperature also plays a role in the conductivity of PVK and its composites. Studies on PVK-PANI (polyaniline) composite films have investigated the temperature-dependent DC conductivity, revealing a semiconducting behavior. researchgate.net

Charge Carrier Mobility Studies

Charge carrier mobility is a crucial parameter determining the performance of organic electronic devices. In PVK, the dominant charge carriers are holes. acs.org However, pure PVK exhibits relatively low hole mobility, which can limit its effectiveness in applications like quantum-dot light-emitting diodes (QLEDs). nih.gov

To enhance charge carrier mobility, PVK is often doped with other materials. For example, introducing a cyclopentane[b]thiopyran derivative (C8–SS) into PVK has been shown to increase the hole mobility by two orders of magnitude, from 2.44 × 10⁻⁶ to 1.73 × 10⁻⁴ cm² V⁻¹ s⁻¹. nih.gov This significant improvement is attributed to the high hole mobility and conductivity of the C8–SS molecule. nih.gov Similarly, doping PVK with TAPC (1-bis[4-[N,N-di(4-tolyl)amino]phenyl]-cyclohexane), which has a high hole mobility of 1.0 × 10⁻² cm² V⁻¹ s⁻¹, can enhance the hole transport in the blended hole transport layer. rsc.org

The stereoregularity of the PVK polymer chain also affects its charge carrier mobility. Studies using the metal–insulator–semiconductor charge extraction by linearly increasing voltage (MIS-CELIV) technique have shown that the hole mobility in stereoregular PVK thin films increases with higher stereoregularity (mm). researcher.life For instance, a hole mobility of 4.02 × 10⁻⁶ cm² V⁻¹ s⁻¹ was achieved at a stereoregularity of mm = 94%, which is 4.8 times higher than that at mm = 50%. researcher.life

In hybrid nanocomposites of PVK with cadmium sulfide (B99878) (CdS) quantum dots, the mobility of holes has been studied using the time-of-flight technique. acs.org These studies have shown a strong dependence of carrier mobility on the electric field and temperature, indicating a Poole-Frenkel-like activated hopping transport mechanism. researchgate.net Interestingly, a significant enhancement of the effective carrier mobility was observed with an increase in the nanoparticle concentration. acs.org

Photoconductivity Analysis

Poly(this compound) was the first polymer for which photoconductivity was discovered. wikipedia.org This property, where the material's electrical conductivity increases upon exposure to light, is central to its application in devices like photocopiers and photorefractive polymers. thermofisher.inwikipedia.org

The photoconductivity of PVK can be significantly enhanced by forming composites with sensitizers. A classic example is the PVK/2,4,7-trinitro-9-fluorenone (TNF) system, where the formation of a charge-transfer complex between the carbazole units of PVK and TNF leads to photoconductivity. acs.org The photosensitivity of these composites is dependent on the molar ratio of the components and the applied electric field. acs.orgnih.gov

Doping PVK with nanoparticles is another effective strategy to enhance its photoconductive properties. aps.org For instance, hybrid materials of PVK doped with lithium niobate (LiNbO₃) nanoparticles exhibit a remarkable increase in photoconductivity with higher nanoparticle content. aps.org This enhancement is attributed to an increase in the effective lifetime of the photogenerated holes due to the trapping of electrons by the nanoparticles. aps.org

In photorefractive polymer composites based on PVK, the photoconductivity is a key factor governing the material's response time. jkps.or.kr In composites containing a tricyanopyrrolidene chromophore, the photoconductivity was observed to be much larger than the dark conductivity. jkps.or.kr However, at high electric fields, the photoconductivity in some PVK-based composites can decay over time during illumination. rsc.org

The table below summarizes data from various research findings on the electrical properties of PVK and its composites.

| Material System | Property Measured | Value | Reference |

| PVK | Hole Mobility | ~10⁻³ cm² V⁻¹·sec⁻¹ (at room temp) | aip.org |

| PVK (mm = 50%) | Hole Mobility | ~0.84 x 10⁻⁶ cm² V⁻¹ s⁻¹ | researcher.life |

| PVK (mm = 94%) | Hole Mobility | 4.02 x 10⁻⁶ cm² V⁻¹ s⁻¹ | researcher.life |

| PVK | Hole Mobility | 2.44 × 10⁻⁶ cm² V⁻¹ s⁻¹ | nih.gov |

| PVK:C8–SS | Hole Mobility | 1.73 × 10⁻⁴ cm² V⁻¹ s⁻¹ | nih.gov |

| PVK:TAPC | Hole Mobility (of TAPC) | 1.0 × 10⁻² cm² V⁻¹ s⁻¹ | rsc.org |

| CPN (3% MWNTs) | Electrical Conductivity | 5.53 × 10⁻⁴ S cm⁻¹ | nih.gov |

| CPN (5% MWNTs) | Electrical Conductivity | 0.53 S cm⁻¹ | nih.gov |

| CPN (7% MWNTs) | Electrical Conductivity | 1.79 S cm⁻¹ | nih.gov |

| PVK/SiO₂ IPN | Photosensitivity | 10⁻¹¹ cm/(Ω W) | instras.com |

| PVK/TNF Sol-Gel | Photosensitivity | 3.4 × 10⁻¹⁰ cm Ω⁻¹ W⁻¹ | nih.gov |

Theoretical and Computational Studies of 9 Vinylcarbazole and Poly 9 Vinylcarbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 9-VC and PVK.

Molecular and Electronic Structures

DFT calculations have been employed to determine the optimized geometries and electronic structures of both 9-vinylcarbazole and poly(this compound). For the 9-VC monomer, studies using the B3LYP functional with a 6-31G(d,p) basis set have provided detailed insights into its molecular geometry. nih.gov

In the case of PVK, theoretical studies have explored its interaction with other materials, such as single-walled carbon nanotubes (SWCNTs) and fullerenes (C60). worldscientific.comresearchgate.net For instance, investigations into PVK-SWCNT composites have shown that the interaction is primarily through weak π-π and π-H bonds. worldscientific.com Similarly, studies on PVK/C60 nanoheterostructures have examined different structural models to understand their electronic properties. researchgate.net The structural order of these materials is a key factor in their performance in organic photovoltaics. ug.edu.ghug.edu.gh A study on a copolymer of PVK and poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) also utilized DFT to explore its structural and optoelectronic characteristics. nih.govmdpi.com

The table below summarizes key bond length data for different PVK/C60 nanoheterostructure configurations as determined by DFT calculations. biointerfaceresearch.com

| Model | Bond Length (Å) N–C | Bond Length (Å) C–C | Bond Length (Å) C–H |

| PVK/C60(α) | 1.406 | 1.392 | 1.085 |

| PVK/C60(β) | 1.408 | 1.394 | 1.086 |

| PVK/C60(γ) | 1.403 | 1.393 | 1.086 |

HOMO-LUMO Energy Gaps

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the corresponding energy gap, are critical parameters that determine the electronic and optical properties of these materials. DFT calculations have been instrumental in determining these values.

For the 9-VC monomer, the HOMO-LUMO gap has been investigated, providing insights into its electronic transitions. nih.gov For PVK, the HOMO and LUMO levels are reported to be approximately -5.8 eV and -2.2 eV, respectively. ossila.com Theoretical studies on PVK composites have shown that the HOMO-LUMO gap can be tuned. For example, in PVK/C60 nanoheterostructures, the band gap was found to vary depending on the structural model, with GGA-PBE calculations yielding values of 1.276 eV, 1.117 eV, and 0.893 eV for three different configurations. researchgate.net Similarly, for PVK/graphene nanoheterostructures, the calculated band gap was 1.687 eV using GGA parameterization. biointerfaceresearch.com

The formation of copolymers also affects the energy gap. A study on a copolymer of aniline (B41778) and this compound showed a reduced HOMO-LUMO gap compared to the individual monomers. researchgate.net In another study, a copolymer of PVK and F8T2 exhibited a reduced energy gap of 2.37 eV compared to 4.4 eV for PVK alone, indicating intramolecular charge transfer. nih.govmdpi.com The table below shows the calculated HOMO-LUMO energy gaps for various carbazole-based donor-acceptor compounds. nankai.edu.cn

| Compound | Calculated HOMO-LUMO Gap (eV) |

| 1 | 3.42 |

| 2 | 2.50 |

| 3 | 2.79 |

| 4 | 2.51 |

Charge Transfer Processes and Interactions

DFT calculations have been crucial in understanding charge transfer phenomena in systems containing 9-VC and PVK. Studies have shown that in PVK-SWCNT composites, the differing electron-accepting abilities of PVK and SWCNTs are a major factor in the observed charge transfer processes. worldscientific.com The interaction is characterized by weak non-covalent van der Waals forces. researchgate.net

The interaction of PVK with electron acceptors like the 3,5-dinitrobenzamido (DBA) group and the 3-nitrobenzamido (NBA) group has also been studied. The apparent interaction energies were calculated to be 14 kJ/mol for the carbazolyl-DBA complex and 8 kJ/mol for the carbazolyl-NBA complex, with the difference attributed to the influence of the substituent groups on the frontier molecular orbital energies. nih.gov

In composites of PVK with carbon nanospheres (CNSs), a charge transfer from PVK to the CNSs is observed. researchgate.net Similarly, in PVK/C60 nanoheterojunctions, the structural arrangement significantly influences charge transfer and interaction with light, which is critical for their application in organic solar cells. ug.edu.ghug.edu.gh The photosensitivity of semiconducting polymers like PVK can be enhanced by blending them with donor and acceptor polymers to optimize photoinduced charge separation. researchgate.net

Vibrational Properties and Phonon Modes

The vibrational properties of 9-VC and PVK have been investigated using DFT. For the 9-VC monomer, Fourier transform infrared (FT-IR) and FT-Raman spectra have been recorded and compared with theoretical results from DFT (B3LYP/6-31G(d,p)) and Hartree-Fock (HF) calculations. nih.gov

For PVK composites, such as those with C60, density functional perturbation theory (DFPT) has been used to explore vibrational frequency modes. researchgate.netbiointerfaceresearch.com The phonon modes were classified, and important frequency modes associated with C-C, CH2, and C-N stretching were identified. researchgate.netbiointerfaceresearch.com The computed infrared and Raman absorption spectra for different nanoheterostructure configurations showed conspicuous differences due to their varying stacking patterns. biointerfaceresearch.com In studies of PVK interacting with small-diameter SWCNTs, DFPT was also used to study the optical phonon modes and vibrational properties. worldscientific.com

Adsorption Energy and Sensing Mechanisms

DFT has been applied to study the adsorption of molecules onto PVK surfaces, which is relevant to its use in sensors. A study on the adsorption of the anti-cancer drug 6-Thioguanine (B1684491) (6-TG) on poly-9 vinyl carbazole (B46965) found that the interaction is a physisorption process, as indicated by the calculated adsorption energy. researchgate.net This suggests that poly-9 vinyl carbazole could be a good reusable sensor material. researchgate.net The negative adsorption energy also indicated that the process is exothermic. researchgate.net

In another study, the interaction between the 9-VC monomer and a TiO2 surface was investigated. The adsorption energy was found to be favorable in all cases studied. researchgate.net The presence of vacancies on the TiO2 surface modified the electronic properties, suggesting potential for application in fullerene-free solar cells. researchgate.net DFT analysis was also used to investigate the suitability of a ZnO nanocomposite of a polypyrrole and poly(this compound) copolymer for detecting 6-Thioguanine, where negative adsorption energy confirmed the stability and physical adsorption nature of the interaction. asianpubs.org

Time-Dependent Density Functional Perturbation Theory (TD-DFPT) Calculations

Time-Dependent Density Functional Perturbation Theory (TD-DFPT) has been utilized to investigate the excited-state properties and optical absorption spectra of PVK and its composites.

In studies of PVK-SWCNT composites, TD-DFPT calculations showed that the large polarizability of the composite is an attribute that can be inferred to charge transfer processes, corroborating that non-covalent functionalization is an effective method to enhance the nonlinear optical response properties. worldscientific.com For PVK/C60 nanoheterostructures, TD-DFPT has been used to compute optical absorption spectra. biointerfaceresearch.com Similarly, in a study of a hafnium dinitride/poly(this compound) heterojunction, TD-DFPT was employed to compute the optical absorption spectra of the modeled interface. researchgate.net A complementary study of a copolymer based on PVK and F8T2 also used Time-Dependent Density Functional Theory (TD-DFT) to explore its structural and optoelectronic characteristics. nih.govmdpi.com

Linear and Nonlinear Optical Properties

Theoretical and computational studies have been instrumental in understanding the linear and nonlinear optical (NLO) properties of this compound (9-VC) and its polymer, poly(this compound) (PVK). Density functional theory (DFT) and time-dependent density functional theory (TDDFT) are primary methods used to calculate these properties. mdpi.comworldscientific.com

For instance, the electronic and optical properties of certain benzonitrile-based molecules embedded in a PVK matrix have been calculated using the B3LYP functional. mdpi.com These studies explore how the polymer matrix influences the optical parameters of the inserted chromophores. dntb.gov.ua The interaction between PVK and single-walled carbon nanotubes (SWCNTs) has also been investigated, revealing that the chemical connection is through relatively weak π–π and π–H bonds. worldscientific.com

The second- and third-order NLO properties of guest-host systems, such as chromophores in a PVK thin film, have been experimentally investigated using the Maker fringes technique and supported by theoretical simulations. mdpi.comdntb.gov.ua These simulations help to explain phenomena like the poling effect caused by an external electric field. mdpi.comdntb.gov.ua The NLO properties are often linked to the molecule's dipole moment and the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com For example, in a study of benzonitrile (B105546) derivatives in a PVK matrix, the molecule with a donor carbazole group exhibited better charge transfer and higher second-order NLO susceptibility. mdpi.com

The optical properties of PVK and its composites, such as with ZnSe nanoparticles, have been analyzed using effective medium models. aip.org The optical absorption coefficient of PVK has been determined from transmittance data, and from this, the real and imaginary parts of the complex refractive index and reflectance have been calculated. optica.org

Polarizability and Hyperpolarizability

The polarizability and hyperpolarizability of 9-VC and PVK are key parameters determining their NLO response. These properties are routinely calculated using quantum chemical methods like DFT with specific functionals such as B3LYP. mdpi.comdntb.gov.ua

In studies of guest-host systems, the polarizabilities and hyperpolarizabilities of chromophores embedded in a PVK matrix have been computed. mdpi.comdntb.gov.ua For example, calculations were performed at the RHF level with a 6-31++G** basis set to determine frequency-dependent polarizabilities and hyperpolarizabilities. mdpi.com The results indicate that the average polarizability is influenced by the molecular structure of the chromophore. mdpi.com

Theoretical investigations of PVK composites with nanomaterials like SWCNTs have shown a significant increase in polarizability. For a PVK-SWCNT composite, the polarizability was found to increase from 152 a.u. (for PVK) to 517 a.u., suggesting that such composites are promising for optoelectronic applications. worldscientific.com This enhancement is attributed to charge transfer processes. worldscientific.com Similarly, in PVK/C60 nanoheterostructures, the polarizability tensors were found to be strongly anisotropic. biointerfaceresearch.com

The tables below present calculated polarizability and hyperpolarizability values for selected molecules in a vacuum and within a PVK matrix.

Table 1: Static and Frequency-Dependent Polarizabilities (λ = 1064 nm) for Molecules A, B, and C in Vacuum and PVK. mdpi.com Note: Molecule A is (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile, Molecule B is (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile, and Molecule C is (Z)-4-(2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile.

| Molecule | Environment | αav (a.u.) |

| A | Vacuum | 268.04 |

| B | Vacuum | 321.13 |

| C | Vacuum | 466.86 |

| A | PVK | 277.63 |

| B | PVK | 332.12 |

| C | PVK | 486.27 |

Table 2: Selected Components of Second- and Third-Order Hyperpolarizabilities for Molecules A, B, and C in Vacuum and PVK. mdpi.com

| Molecule | Environment | βzzz (a.u.) | γav (a.u.) |

| A | Vacuum | 10037.28 | 134.78 |

| B | Vacuum | 14850.53 | 200.08 |

| C | Vacuum | 33810.09 | 484.51 |

| A | PVK | 10667.62 | 142.11 |

| B | PVK | 15462.61 | 209.68 |

| C | PVK | 35894.46 | 511.05 |

Molecular Dynamics Simulations (Implicit/Explicit solvent models for solution studies)

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of PVK in solution. rsc.orgnih.gov These simulations can employ either explicit or implicit solvent models to represent the surrounding medium. mdpi.communi.czclemson.edu

Explicit solvent models involve representing individual solvent molecules, providing a detailed picture of solute-solvent interactions. mdpi.communi.cz Conversely, implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive. muni.czambermd.orgnih.gov Common implicit models include the Polarizable Continuum Model (PCM) and the Universal Solvation Model based on Density (SMD). mdpi.com Hybrid models that treat the first solvation shell explicitly and the bulk solvent implicitly are also used. muni.cz

MD simulations have been used to model guest-host polymer structures, such as chromophores embedded in a PVK matrix. mdpi.comresearchgate.net These simulations can investigate the spatial distribution of the chromophores and their reorientation under an external electric field. mdpi.comnih.gov For example, the GROMACS software package has been used for such simulations. mdpi.com In a study of benzonitrile derivatives in PVK, MD simulations were performed at different temperatures to analyze the system's behavior. researchgate.net

Furthermore, MD simulations have been used to study the conformational changes in PVK, for instance, when magnetic nanoparticles are added or an external magnetic field is applied. rsc.org These simulations suggested that a loss of aromaticity could lead to detectable modifications in the PVK structure. rsc.org High-level ab initio calculations can be used to compute the intermolecular potentials for these simulations. acs.org For instance, simulations of PVK have been run at various temperatures to study its properties, with the starting temperature sometimes as high as 1100 K. amazonaws.com

Computational Modelling of Heterostructures (e.g., PVK/SWCNT, PVK/Fullerene, PVK/Graphene)

Computational modeling, particularly using DFT, is extensively employed to study the properties of PVK-based heterostructures. These studies are crucial for designing materials for applications in organic solar cells and other optoelectronic devices. researchgate.netbiointerfaceresearch.comresearchgate.net

PVK/Fullerene: DFT calculations have been used to explore the structural and electronic properties of PVK/C60 nanoheterostructures. researchgate.netug.edu.ghug.edu.gh Different structural models of PVK/C60 have been examined, and they have been found to exhibit direct semiconducting behavior. researchgate.netug.edu.gh The interaction between PVK and fullerene is a subject of interest for enhancing the performance of organic photovoltaic devices. mdpi.com Studies have shown that the presence of fullerene can quench the photoluminescence of a PVK-based copolymer, indicating charge transfer. mdpi.com The introduction of fluorinated fullerenes has also been studied computationally to understand their structural and electronic properties. mdpi.com

PVK/Graphene: First-principles calculations have been performed to study the interaction of PVK with graphene. biointerfaceresearch.com These studies predict reasonable binding energies and a low band gap for the PVK/graphene nanoheterostructure, making it promising for photovoltaic applications. biointerfaceresearch.comresearchgate.net Different orientations of the PVK dimer with respect to the graphene sheet have been modeled to understand their impact on the electronic properties. biointerfaceresearch.com The functionalization of graphene with polymers like PVK is a key area of research for developing novel materials. researchgate.netarxiv.orgnih.gov

PVK/SWCNT: The interaction of PVK with small-diameter single-walled carbon nanotubes has been studied using density functional perturbation theory (DFPT) and time-dependent density functional perturbation theory (TDDFPT). worldscientific.com These calculations show that the interaction is mainly through weak π–π and π–H bonds. worldscientific.com The covalent bonding between CNTs and PVK has also been investigated through computational studies. researchgate.net

Interfacial Interactions and Binding Energies

The stability and properties of PVK-based nanoheterostructures are largely determined by the interfacial interactions and binding energies between the components. These are typically calculated using first-principles methods like DFT.

In PVK/graphene heterostructures, the binding energies are calculated to demonstrate the interaction between the polymer and the graphene sheet. biointerfaceresearch.comresearchgate.net The adsorption energy (Ead) is a key parameter, and a positive value indicates that the surface adsorption is thermodynamically feasible. biointerfaceresearch.com The binding energy can be influenced by the relative orientation of the PVK and the nanomaterial.

For PVK/C60 nanoheterostructures, the formation energies have been calculated to be negative, indicating that the structures are thermodynamically stable. ug.edu.ghresearchgate.net The interaction is often through non-covalent π-π and π-H bonds, which can facilitate charge transfer. biointerfaceresearch.com

In the case of PVK/SWCNT composites, calculations have shown that the chemical connection is through relatively weak π–π and π–H bonds. worldscientific.com Molecular dynamics simulations are also used to study the interactions between polymers like PVK and carbon nanotubes. researchgate.net

Band Gap Engineering in Nanoheterostructures

Band gap engineering is a crucial aspect of designing materials for specific electronic and optoelectronic applications, and computational modeling plays a key role in this process. aps.org By creating heterostructures of PVK with various nanomaterials, it is possible to tune the band gap.

PVK/Fullerene: In PVK/C60 nanoheterostructures, DFT calculations have shown that the band gap can be tuned by changing the structural arrangement of the components. researchgate.netug.edu.gh For example, three different structural models of PVK/C60 yielded band gaps of 1.276 eV, 1.117 eV, and 0.893 eV using the GGA-PBE functional. biointerfaceresearch.comresearchgate.netresearchgate.net These low band gap values are promising for solar cell applications. researchgate.netresearchgate.net The addition of PCBM to a PVK-MEH-PPV copolymer has been shown to effectively adapt the band-gap energy. mdpi.com

PVK/Graphene: First-principles calculations on PVK/graphene nanoheterostructures have also demonstrated the potential for band gap tuning. biointerfaceresearch.com A calculated band gap of 1.687 eV (using GGA) for a specific PVK/graphene configuration makes it interesting for photovoltaic applications. biointerfaceresearch.comresearchgate.net The functionalization of graphene is a prominent method for creating novel materials with desired band gaps. biointerfaceresearch.com

The table below summarizes the calculated band gaps for different PVK heterostructures.

Table 3: Calculated Band Gaps of PVK-Based Nanoheterostructures.

| Heterostructure | Computational Method | Calculated Band Gap (eV) | Reference |

| PVK/C60 (Model 1) | DFT (GGA-PBE) | 1.276 | biointerfaceresearch.comresearchgate.net |

| PVK/C60 (Model 2) | DFT (GGA-PBE) | 1.117 | biointerfaceresearch.comresearchgate.net |

| PVK/C60 (Model 3) | DFT (GGA-PBE) | 0.893 | biointerfaceresearch.comresearchgate.net |

| PVK/C60 (Model a) | DFT (GGA+vdW) | 1.223 | ug.edu.gh |

| PVK/C60 (Model b) | DFT (GGA+vdW) | 1.217 | ug.edu.gh |

| PVK/C60 (Model c) | DFT (GGA+vdW) | 1.121 | ug.edu.gh |

| PVK/GR (a) | DFT (GGA) | 1.687 | biointerfaceresearch.com |

| PVK/GR (a) | DFT (LDA) | 1.798 | biointerfaceresearch.com |

Charge Photogeneration and Separation Mechanisms

The efficiency of organic solar cells based on PVK heterostructures is highly dependent on the processes of charge photogeneration and separation. aip.orgresearchgate.netcore.ac.uk Computational studies provide insights into these mechanisms at the molecular level.

Upon photoexcitation, excitons are generated, which can then dissociate into electron-hole pairs at the donor-acceptor interface. researchgate.net In PVK-based blends, PVK typically acts as the electron donor. The efficiency of charge separation is influenced by the energy levels of the components and the interfacial interactions.

In PVK/fullerene systems, the low-lying LUMO of fullerene makes it an excellent electron acceptor. ug.edu.gh The charge transfer processes in these systems are governed by the electronic structure of the donor-acceptor interface and electron-phonon coupling. ug.edu.gh DFT calculations combined with van der Waals corrections are used to investigate these charge transfer processes. ug.edu.gh The photoluminescence quenching observed in PVK-MEH-PPV:PCBM composites confirms the charge transfer from the polymer to the fullerene derivative. mdpi.com

For PVK/graphene heterostructures, intramolecular charge transfer from the PVK moieties to the graphene oxide can occur, leading to an enhanced conductivity of the composite. researchgate.net

In blends of D18 (a polymer donor) and Y6 (a small-molecule acceptor), where PVK can be used as a host, energy transfer from the donor to the acceptor is a dominant process, followed by exciton (B1674681) diffusion and then charge separation at the interface. acs.org The energy of the charge-transfer (CT) states at the interface is a critical parameter that influences both charge separation and recombination losses. acs.orgacs.org

Quantum Chemical Calculations for Excited State Dynamics

Quantum chemical calculations have been instrumental in elucidating the complex excited state dynamics of this compound (9VC) and its polymer, poly(this compound) (PVK). These theoretical investigations provide a molecular-level understanding of the photophysical processes, such as light absorption and emission, and are crucial for interpreting experimental observations and designing materials with tailored optoelectronic properties.

Computational studies on the 9VC monomer using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) with the 6-31G(d,p) basis set have been employed to determine its optimized geometry, vibrational frequencies, and electronic properties. ug.edu.gh Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic transitions. For the 9VC monomer, such calculations have reported on the HOMO-LUMO energy gap and have been used to simulate its UV-Vis spectrum. ug.edu.gh

The excited state dynamics of PVK are significantly more complex than those of the monomer due to interactions between the pendant carbazole units along the polymer chain. A key phenomenon in PVK is the formation of excimers, which are excited-state dimers formed between a photoexcited chromophore and an adjacent ground-state chromophore. These excimers are responsible for the broad, structureless, and red-shifted emission observed in PVK films and concentrated solutions, in contrast to the structured emission of the isolated monomer.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to investigate the excited states of molecules and polymers. nih.govharamaya.edu.etep2-bayreuth.de Theoretical studies on carbazole dimers, which serve as models for adjacent units in PVK, have provided significant insights into excimer formation. These calculations help to identify the nature of the low-lying excited states and their potential energy surfaces.

High-level ab initio calculations have been used to compute the ground-state and excited-state intermolecular potentials between carbazole substituents in PVK. acs.org These studies help to understand the structural rearrangements that occur upon photoexcitation and lead to the formation of different types of excimers, such as fully and partially overlapped conformations. acs.org The potential energy surfaces for the ground state (S₀) and the first excited singlet state (S₁) are computed to map the pathways for excimer formation and decay. acs.org